Thimerfonate
Description
Thimerfonate (sodium timerfonate) is an alkyl mercuric derivative with germicidal activity, currently classified as an investigational compound . Its primary mechanism involves the release of mercury ions, which disrupt microbial enzymatic systems, leading to antiseptic effects. This compound’s investigational status suggests ongoing research into its efficacy and safety profile, particularly in comparison to established antiseptics .
Properties
CAS No. |
33305-56-5 |
|---|---|
Molecular Formula |
C8H10HgO3S2 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
ethyl-(4-sulfophenyl)sulfanylmercury |
InChI |
InChI=1S/C6H6O3S2.C2H5.Hg/c7-11(8,9)6-3-1-5(10)2-4-6;1-2;/h1-4,10H,(H,7,8,9);1H2,2H3;/q;;+1/p-1 |
InChI Key |
JECYIJAVKWQIKQ-UHFFFAOYSA-M |
SMILES |
CC[Hg]SC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC[Hg]SC1=CC=C(C=C1)S(=O)(=O)O |
Related CAS |
5964-24-9 (hydrochloride-salt) |
Synonyms |
ethyl(hydrogen p-mercaptobenzenesulfonato)mercury sodium salt sodium thimerfonate sodium timerfonate thimerfonate thimerfonate sodium salt timerfonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds: Thimerfonate vs. Thimerosal
Structural and Functional Similarities
Both this compound and Thimerosal (sodium ethylmercuric thiosalicylate) are organomercury compounds. They share a sodium-based formulation and exhibit germicidal properties through mercury ion release.
Key Differences
Thimerosal’s established role in vaccine preservation contrasts with this compound’s investigational status, highlighting differences in commercial adoption and safety validation. Both compounds face scrutiny due to mercury-related neurotoxicity risks, though this compound’s alkyl mercury structure may offer distinct pharmacokinetic properties requiring further study .
Comparison with Functionally Similar Compounds: this compound vs. Quaternary Ammonium Antiseptics
Overview of Functional Similarities
This compound is functionally comparable to non-mercury antiseptics like octafonium chloride and halopenium chloride, which are quaternary ammonium compounds (QACs). Both classes target microbial membranes but differ fundamentally in chemical composition and toxicity profiles.
Mechanistic and Practical Contrasts
This compound’s mercury-based mechanism offers potent germicidal activity but necessitates rigorous safety evaluations .
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